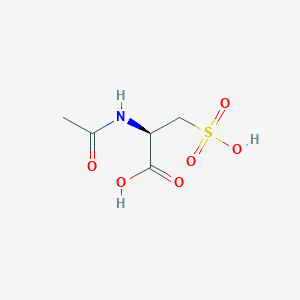

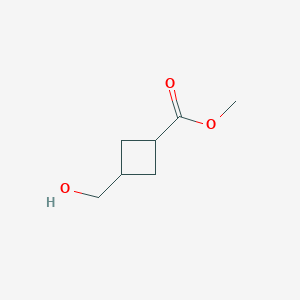

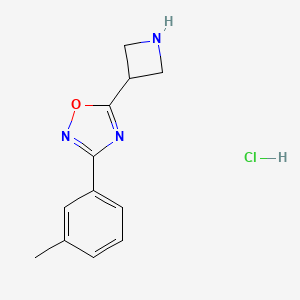

![molecular formula C10H7N3OS2 B1443808 4-oxo-3,4-dihidro-2-amino-5-(tiofen-2-il)tieno[2,3-d]pirimidina CAS No. 1216059-62-9](/img/structure/B1443808.png)

4-oxo-3,4-dihidro-2-amino-5-(tiofen-2-il)tieno[2,3-d]pirimidina

Descripción general

Descripción

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H7N3OS2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente Antitubercular

Las 4-oxo-3,4-dihidrotieno[2,3-d]pirimidinas se han sintetizado y evaluado por su potencial como agentes antituberculares. Algunos derivados, incluido el , han exhibido actividad significativa contra Mycobacterium tuberculosis y Mycobacterium bovis. Estos compuestos se encontraron que no son citotóxicos contra cuatro líneas celulares, lo que indica su seguridad para un mayor desarrollo como fármacos antituberculosos .

Actividad Antimicrobiana

Se ha desarrollado un método eficiente para sintetizar nuevos ácidos 4-carboxílicos tieno[2,3-d]pirimidínicos sustituidos, que son derivados de su compuesto de interés. Estos derivados han mostrado actividad antimicrobiana, particularmente contra Pseudomonas aeruginosa, comparable al fármaco de referencia estreptomicina . Esto sugiere su posible uso en el combate de infecciones bacterianas.

Propiedades Anticancerígenas

Las 4-oxo-3,4-dihidrotieno[2,3-d]pirimidinas se han estudiado por sus propiedades anticancerígenas. Ciertos compuestos han mostrado actividad significativa contra la cepa W2 de Plasmodium falciparum, que es un agente causal de la malaria y está relacionado con mecanismos de cáncer. Estos compuestos también fueron evaluados por citotoxicidad contra líneas celulares de cáncer de pulmón humano (A549) y cervical (HeLa), demostrando no citotoxicidad con índices de selectividad significativos .

Trastornos del Sistema Nervioso Central

Los derivados del ácido 4-carboxílico tieno[2,3-d]pirimidínico, que se pueden sintetizar a partir de su compuesto, se han utilizado como intermediarios en la síntesis de moduladores del receptor GABAB. Estos moduladores son potencialmente útiles para el tratamiento de trastornos del sistema nervioso central, destacando la relevancia del compuesto en la neurofarmacología .

Aplicaciones Antifúngicas

Los derivados de tieno[2,3-d]pirimidina también se han probado por su actividad antifúngica. Esto abre posibilidades para su uso en el tratamiento de infecciones fúngicas, aunque los detalles específicos sobre la eficacia y el mecanismo de acción requerirían más investigación .

Síntesis de Nuevos Compuestos Heterocíclicos

El compuesto se ha utilizado en la síntesis de nuevos compuestos heterocíclicos, como tiazol, piranotiazol y derivados de tiazolo[4,5-b]piridina. Se ha informado que estos derivados poseen propiedades antimicrobianas y anticancerígenas altamente efectivas, lo que hace que el compuesto sea un precursor valioso en la química medicinal .

Mecanismo De Acción

Target of Action

The primary target of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized to act against Mycobacteria as a part of a program to develop new antitubercular agents .

Mode of Action

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with its target by inhibiting the growth of Mycobacterium tuberculosis

Biochemical Pathways

It is known that the compound exhibits significant antimycobacterial activity .

Result of Action

The result of the action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis . Some of the compounds have been found to exhibit very good antimycobacterial activity .

Análisis Bioquímico

Biochemical Properties

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antimycobacterial activity by interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Specifically, it inhibits cytochrome bd oxidase, an enzyme crucial for the bacterial respiratory chain . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with other biomolecules, such as ATP, further affecting the bacterial energy production .

Cellular Effects

The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, this compound has been shown to inhibit cell growth and proliferation by disrupting the bacterial respiratory chain . This disruption leads to a decrease in ATP production, which is essential for cellular metabolism and energy. Furthermore, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to induce changes in gene expression related to energy metabolism and stress response in the bacteria . These changes ultimately result in the death of the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with key enzymes and biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the bacterial respiratory chain . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with ATP, further inhibiting energy production in the bacteria . These interactions lead to a cascade of molecular events that ultimately result in the death of the bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on bacterial growth and metabolism . Prolonged exposure to 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can lead to the development of resistance in some bacterial strains . Additionally, long-term studies have indicated that this compound can cause persistent changes in gene expression related to energy metabolism and stress response in the bacteria .

Dosage Effects in Animal Models

The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with host enzymes and proteins, leading to cellular damage and dysfunction.

Metabolic Pathways

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to energy metabolism in bacteria. This compound inhibits cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain, leading to a decrease in ATP production . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with other enzymes and cofactors involved in energy metabolism, further disrupting the bacterial metabolic processes .

Transport and Distribution

The transport and distribution of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported into bacterial cells via specific transporters and accumulates in the cytoplasm . Once inside the cell, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with key enzymes and proteins involved in energy metabolism . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to accumulate in specific subcellular compartments, such as the mitochondria, further enhancing its inhibitory effects on bacterial growth and metabolism .

Propiedades

IUPAC Name |

2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

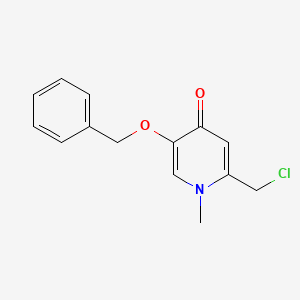

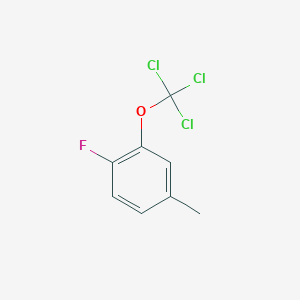

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

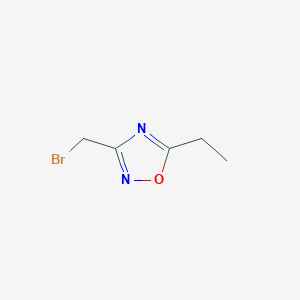

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)

![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)